Diacerein

Content Navigation

CAS Number

Product Name

IUPAC Name

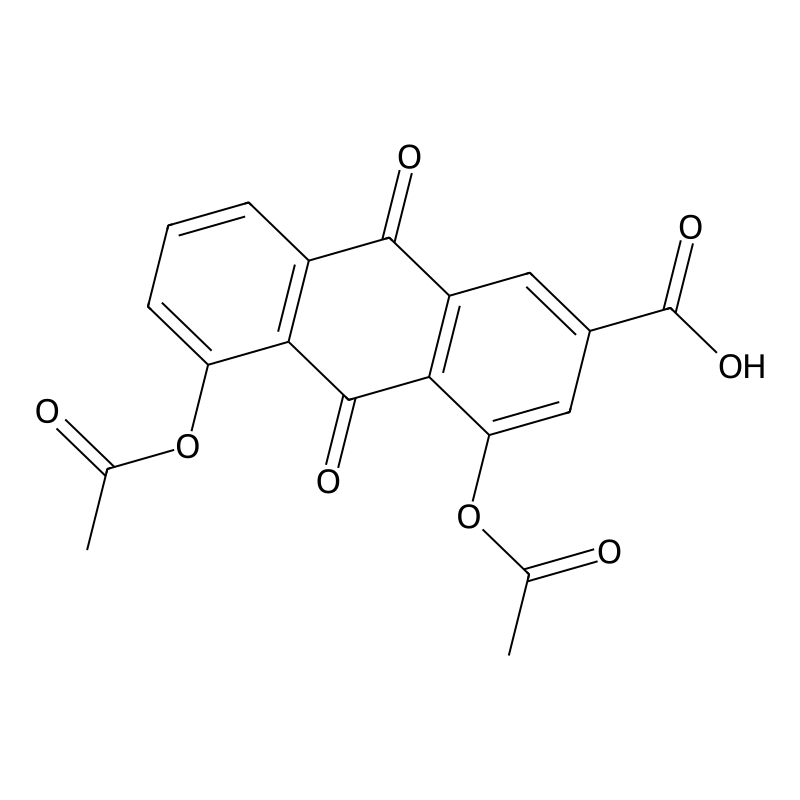

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diacerein, an anthraquinone derivative, is currently being explored in scientific research for its potential benefits in treating knee osteoarthritis (KOA) ().

Mechanism of Action

Research suggests that diacerein exerts its effects by inhibiting the interleukin-1 (IL-1) system, a key player in inflammatory processes (). Specifically, diacerein may:

- Reduce the activation of IL-1β by decreasing the production of IL-1 converting enzyme ().

- Lower IL-1 levels in the synovial fluid (joint fluid) of knee osteoarthritis patients by decreasing IL-1 receptor levels in chondrocytes (cartilage cells) and increasing the production of IL-11 receptor antagonist ().

These mechanisms suggest diacerein might be particularly effective for a specific subgroup of KOA patients – those with an inflammatory phenotype characterized by joint inflammation and synovitis (fluid buildup in the joint).

Potential Benefits in KOA

Studies in animal models of osteoarthritis have shown promise for diacerein. Compared to untreated controls, diacerein has been found to be effective in:

Diacerein, also known as diacetylrhein, is an anthraquinone derivative primarily utilized in the treatment of osteoarthritis. Classified as a slow-acting symptomatic drug for osteoarthritis, it functions by inhibiting interleukin-1 beta, a cytokine involved in inflammation and cartilage degradation. This compound is notable for its dual action: it exhibits both anti-inflammatory and pro-anabolic properties on cartilage and synovial membranes, making it unique among osteoarthritis treatments .

Diacerein acts by inhibiting interleukin-1 beta (IL-1β), a pro-inflammatory cytokine involved in cartilage breakdown in osteoarthritis []. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Diacerein doesn't target prostaglandin synthesis, potentially reducing gastrointestinal side effects []. Additionally, it might stimulate the synthesis of glycosaminoglycans, essential components of healthy cartilage.

The chemical formula of diacerein is C₁₉H₁₂O₈, with a molar mass of approximately 368.297 g/mol. Diacerein undergoes metabolic conversion in the body to its active form, rhein, through deacetylation. The principal reactions include:

- Acetylation: Hydroxyl groups on the anthraquinone structure are acetylated.

- Oxidation: The resulting intermediates are oxidized using chromic anhydride in acetic acid.

- Deacetylation: In the liver, diacerein is deacetylated to rhein, which retains therapeutic activity against osteoarthritis .

Diacerein's main mechanism of action involves the inhibition of interleukin-1 beta signaling pathways. This inhibition leads to:

- Reduced Cartilage Breakdown: By decreasing the levels of matrix metalloproteinases and other catabolic enzymes.

- Pro-Anabolic Effects: Stimulating the production of cartilage components such as collagen and proteoglycans.

- Anti-inflammatory Effects: Lowering the production of pro-inflammatory cytokines and mediators like nitric oxide .

Clinical studies have demonstrated that diacerein can provide symptomatic relief in osteoarthritis patients, although its effects are slower compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Various synthesis methods for diacerein exist, with two predominant approaches:

- From Aloin:

- Hydroxyl groups undergo acetylation.

- The intermediates are oxidized using chromic anhydride in acetic acid.

- From Rhein:

A high-yield synthesis method has also been developed that utilizes high-purity parietic acid as a starting material, enhancing production efficiency .

Diacerein is primarily indicated for:

- Osteoarthritis Treatment: It serves as a slow-acting symptomatic drug that alleviates pain and improves joint function.

- Potential Use in Other Conditions: Research is ongoing into its effects on other inflammatory conditions due to its anti-inflammatory properties .

Diacerein has been shown to interact with various biological pathways and compounds:

- Drug Interactions: It may interact with other medications metabolized through similar pathways, particularly those involving cytochrome P450 enzymes.

- Impact on Inflammatory Pathways: Diacerein inhibits interleukin-1 beta signaling, which can affect the efficacy of other anti-inflammatory drugs when used concurrently .

Several compounds share similarities with diacerein in terms of structure or therapeutic effects. Notable examples include:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Rhein | Anthraquinone | Osteoarthritis treatment | Active metabolite of diacerein |

| Chondroitin Sulfate | Glycosaminoglycan | Joint health supplements | Natural component of cartilage |

| Glucosamine | Amino Sugar | Osteoarthritis treatment | Promotes cartilage synthesis |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Various | Pain relief | Rapid action but potential side effects |

Diacerein's uniqueness lies in its slow-acting nature and specific mechanism targeting interleukin-1 beta without affecting prostaglandin synthesis, setting it apart from traditional NSAIDs and other symptomatic treatments for osteoarthritis .

Interleukin-1β (IL-1β) Inhibition Pathways

Diacerein demonstrates its primary therapeutic effect through comprehensive inhibition of the interleukin-1β system, employing multiple distinct molecular mechanisms to achieve anti-inflammatory and chondroprotective outcomes [1] [2].

Inhibition of Interleukin-1β Production

The fundamental mechanism of diacerein involves direct suppression of interleukin-1β biosynthesis through inhibition of caspase-1, also known as interleukin-1 converting enzyme (ICE) [3] [4]. This proteolytic enzyme is responsible for converting the inactive precursor pro-interleukin-1β into its biologically active form. Studies demonstrate that diacerein and its active metabolite rhein significantly reduce ICE protein production by 31% and 50% respectively, without affecting total ICE messenger ribonucleic acid levels [3]. This selective post-transcriptional inhibition results in decreased availability of active interleukin-1β, effectively disrupting the inflammatory cascade at its source.

The inhibitory effect on ICE occurs primarily at the protein synthesis level rather than gene transcription, suggesting that diacerein interferes with the translation or post-translational processing of the enzyme [3]. This mechanism is particularly relevant in osteoarthritic cartilage, where both superficial and deep zone chondrocytes demonstrate significant reductions in ICE-mediated interleukin-1β activation following diacerein treatment.

Modulation of Interleukin-1 Receptor Expression

Diacerein exerts secondary effects on interleukin-1β signaling by reducing interleukin-1 receptor levels on chondrocyte cell surfaces [2] [5]. This downregulation of receptor availability decreases cellular sensitivity to any residual interleukin-1β present in the tissue microenvironment. The reduction in receptor density represents a dual-action approach, combining decreased ligand production with reduced cellular responsiveness to inflammatory signals.

Enhancement of Interleukin-1 Receptor Antagonist Production

Diacerein indirectly stimulates production of interleukin-1 receptor antagonist (IL-1Ra), a natural competitive inhibitor of interleukin-1β [2] [6] [5]. The receptor antagonist competes with interleukin-1β for binding sites on target cells, effectively neutralizing the inflammatory cytokine's biological activity. Clinical studies demonstrate that diacerein treatment results in increased IL-1Ra levels in cartilage culture media, providing an additional layer of anti-inflammatory protection [6].

Nuclear Factor Kappa B Pathway Inhibition

Diacerein disrupts interleukin-1β-induced activation of nuclear factor kappa B (NF-κB), a critical transcription factor that regulates pro-inflammatory gene expression [2] [7]. By preventing NF-κB translocation to the nucleus, diacerein blocks the transcription of multiple inflammatory mediators, including cyclooxygenase-2, inducible nitric oxide synthase, and various matrix metalloproteinases. This upstream intervention prevents the amplification of inflammatory responses that characterize osteoarthritic tissue destruction.

Mitogen-Activated Protein Kinase Signaling Disruption

Research demonstrates that diacerein inhibits interleukin-1β-induced activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase pathways [8] [9]. These signaling cascades are essential for transmitting inflammatory signals from cell surface receptors to nuclear transcription factors. By blocking these pathways, diacerein prevents the cellular responses that lead to cartilage matrix degradation and inflammatory mediator production.

Modulation of Wnt/β-Catenin Signaling

Recent research has revealed that diacerein exerts significant regulatory effects on the Wnt/β-catenin signaling pathway, a critical cellular communication system involved in bone and cartilage homeostasis [10] [11] [12].

β-Catenin Expression Regulation

Diacerein positively impacts the abnormal Wnt system in osteoarthritis by increasing β-catenin levels in cellular nuclei [11]. This effect appears to be mediated through reduction of Wnt pathway antagonists, allowing for enhanced β-catenin signaling that promotes chondrocyte survival and matrix synthesis. The nuclear accumulation of β-catenin facilitates its interaction with lymphoid enhancer-binding factor/T-cell factor (LEF/TCF) transcription factors, leading to activation of genes involved in cartilage repair and maintenance.

Dickkopf Protein Modulation

Studies indicate that diacerein reduces expression of Dickkopf-1 (DKK-1) and Dickkopf-2 (DKK-2) proteins in osteoblasts [2]. These secreted glycoproteins normally function as Wnt pathway inhibitors by preventing Wnt ligand binding to low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors. By decreasing Dickkopf protein levels, diacerein removes inhibitory constraints on Wnt signaling, promoting bone formation and reducing subchondral bone sclerosis characteristic of osteoarthritis.

Interleukin-6/Signal Transducer and Activator of Transcription 3/Long Non-Coding RNA HOX Transcript Antisense RNA Axis Interruption

In colorectal cancer models, diacerein demonstrates the ability to disrupt the interleukin-6/signal transducer and activator of transcription 3/long non-coding RNA HOX transcript antisense RNA (IL-6/STAT3/lncRNA HOTAIR) axis, which subsequently affects Wnt/β-catenin pathway regulation [10]. This mechanism involves interruption of oncogenic signaling cascades that promote cellular proliferation and survival, suggesting potential applications beyond osteoarthritis treatment.

Transcriptional Co-Activator Regulation

Diacerein influences the expression and activity of transcriptional co-activators that modulate Wnt/β-catenin signaling. By affecting the balance between transcriptional activators and repressors, diacerein shifts cellular responses toward anti-inflammatory and tissue-protective outcomes. This regulation occurs at multiple levels, including chromatin modification, transcription factor recruitment, and post-translational modifications of signaling proteins.

Matrix Metalloproteinase (MMP) Inhibition

Diacerein demonstrates potent inhibitory effects against multiple matrix metalloproteinases, the enzymes primarily responsible for extracellular matrix degradation in osteoarthritic tissues [2] [8] [13] [9].

Matrix Metalloproteinase-13 Inhibition

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, represents the primary target for diacerein's anti-catabolic effects. This enzyme specifically degrades type II collagen, the predominant structural protein in articular cartilage. Diacerein and rhein reduce interleukin-1β-induced MMP-13 production in both cartilage and subchondral bone tissues through inhibition of ERK1/2 and p38 mitogen-activated protein kinase pathways [8] [9].

In osteoclasts, diacerein significantly reduces MMP-13 activity in a dose-dependent manner, with both 10 and 20 μg/mL concentrations demonstrating substantial inhibitory effects [8]. This reduction occurs independently of interleukin-1β stimulation, suggesting direct enzyme inhibition mechanisms beyond inflammatory pathway interference.

Matrix Metalloproteinase-1 and Matrix Metalloproteinase-3 Suppression

Diacerein effectively reduces expression and activity of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-3 (MMP-3) in chondrocytes [13] [14]. These enzymes contribute to cartilage matrix degradation by cleaving various extracellular matrix components, including collagens, proteoglycans, and fibronectin. The inhibitory effect on MMP-1 activity is accompanied by reduced expression at both messenger ribonucleic acid and protein levels, indicating transcriptional regulation of these proteases.

Matrix Metalloproteinase-9 Regulation

In inflammatory joint conditions, diacerein prevents the increase of matrix metalloproteinase-9 (MMP-9) expression in spinal cord tissues [15]. MMP-9, also known as gelatinase B, contributes to tissue destruction and pain sensitization through degradation of the blood-brain barrier and activation of pro-inflammatory mediators. The inhibition of MMP-9 represents an important mechanism by which diacerein provides both structural protection and pain relief.

A Disintegrin and Metalloproteinase with Thrombospondin Motifs Inhibition

Diacerein reduces expression of A disintegrin and metalloproteinase with thrombospondin motifs-4 (ADAMTS-4) and ADAMTS-5, specialized proteases that degrade aggrecan, the major proteoglycan component of cartilage [2]. These enzymes are particularly important in the early stages of cartilage destruction, as aggrecan loss precedes collagen degradation in osteoarthritis progression. By inhibiting ADAMTS enzymes, diacerein helps preserve the structural integrity of cartilage matrix.

Tissue Inhibitor of Metalloproteinases Enhancement

Complementing its direct metalloproteinase inhibition, diacerein increases production of tissue inhibitor of metalloproteinases-1 (TIMP-1), the natural endogenous inhibitor of matrix metalloproteinases [13]. This dual action creates a favorable balance between matrix degradation and protection, shifting the tissue environment toward repair and regeneration rather than destruction.

Osteoclast Activity Suppression

Diacerein exerts profound inhibitory effects on osteoclast formation, survival, and bone resorptive activity, contributing to protection against subchondral bone remodeling in osteoarthritis [8] [16] [17].

Osteoclast Differentiation Inhibition

Diacerein significantly blocks the differentiation of pre-osteoclasts into mature, multinucleated osteoclasts through multiple mechanisms [8]. Treatment with diacerein reduces the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in bone marrow cultures stimulated with receptor activator of nuclear factor kappa B ligand (RANKL). This effect occurs even in the absence of interleukin-1β stimulation, indicating direct interference with osteoclastogenesis pathways.

The inhibition of osteoclast differentiation involves reduced proliferation rates of pre-osteoclastic cells, with diacerein treatment resulting in significantly lower total cell numbers after seven days of culture [8]. This suggests that diacerein affects both the commitment of precursor cells to the osteoclast lineage and their subsequent proliferation capacity.

Mature Osteoclast Survival Suppression

Diacerein demonstrates potent effects against the survival of mature osteoclasts, inducing apoptosis in fully differentiated bone-resorbing cells [8] [17]. In periodontitis models, diacerein treatment results in significantly higher frequencies of terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)-positive osteoclasts compared to control groups [17]. This pro-apoptotic effect is accompanied by caspase-3 activation and characteristic nuclear chromatin condensation, confirming the programmed cell death mechanism.

The survival suppression occurs through disruption of cellular membrane functions and activation of pro-apoptotic signaling cascades [8]. Rhein, the active metabolite of diacerein, demonstrates particularly potent effects, reducing osteoclast survival below basal levels even in the absence of inflammatory stimulation.

Receptor Activator of Nuclear Factor Kappa B Ligand/Osteoprotegerin Ratio Modulation

Diacerein influences osteoclast activity by modulating the critical RANKL/osteoprotegerin (OPG) signaling system [16] [17]. Treatment with diacerein inhibits RANKL expression while enhancing OPG production in osteoblast-like cells, effectively shifting the balance toward bone formation rather than resorption. This modulation represents a fundamental mechanism for controlling bone turnover in osteoarthritic subchondral bone.

The RANKL/OPG ratio determines the extent of osteoclast activation and bone resorption in normal and pathological conditions. By reducing this ratio, diacerein prevents excessive bone turnover that contributes to subchondral bone sclerosis and joint dysfunction in osteoarthritis [17].

Cathepsin K Activity Reduction

Diacerein significantly reduces cathepsin K activity in osteoclasts, directly interfering with the bone resorption process [8]. Cathepsin K is the primary protease responsible for degrading the organic matrix of bone during osteoclastic resorption. The inhibition of this enzyme activity occurs in a dose-dependent manner, with both diacerein and rhein demonstrating substantial suppressive effects.

Cytokine-Mediated Osteoclast Regulation

Diacerein suppresses osteoclast formation and activity through reduction of pro-osteoclastogenic cytokines, particularly tumor necrosis factor-alpha and interleukin-1β [17]. These inflammatory mediators are potent stimulators of osteoclast differentiation and activation. By reducing their expression levels, diacerein creates an anti-resorptive tissue environment that favors bone preservation over destruction.

The cytokine suppression occurs through interference with nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, preventing the transcriptional activation of genes involved in osteoclast formation and function [17]. This upstream intervention provides comprehensive protection against inflammatory bone destruction.

Data Summary

| Mechanism | Target | Effect | Quantitative Outcome |

|---|---|---|---|

| Interleukin-1β Inhibition | Caspase-1 (ICE) | Protein synthesis reduction | 31% reduction (diacerein), 50% reduction (rhein) [3] |

| Interleukin-1β Inhibition | Interleukin-1β levels | Cytokine suppression | 99.21% decrease in tear fluid [5] |

| Matrix Metalloproteinase Inhibition | MMP-13 activity | Enzyme activity reduction | Dose-dependent inhibition at 10-20 μg/mL [8] |

| Osteoclast Suppression | TRAP-positive cells | Cell number reduction | Significant decrease at 7 and 15 days [17] |

| Wnt Signaling | β-catenin levels | Nuclear accumulation | Increased nuclear localization [11] |

| Bone Resorption | RANKL/OPG ratio | Balance modulation | Decreased ratio favoring bone formation [17] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 57 of 59 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX21 - Diacerein

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

37% excreted in urine and 53% in feces as estimated in rats.

15-60L.

Total CL is 1.5L/h and renal CL is 0.1L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Zhang Q, Zhou J, Wang Y, Chen D. The effect and safety of diacerein in patients with type 2 diabetes mellitus : a systematic review and meta-analysis. Am J Clin Exp Immunol. 2017 Dec 20;6(6):97-106. eCollection 2017. PubMed PMID: 29348985; PubMed Central PMCID: PMC5768895.

3: Chueakula N, Jaikumkao K, Arjinajarn P, Pongchaidecha A, Chatsudthipong V, Chattipakorn N, Lungkaphin A. Diacerein alleviates kidney injury through attenuating inflammation and oxidative stress in obese insulin-resistant rats. Free Radic Biol Med. 2018 Feb 1;115:146-155. doi: 10.1016/j.freeradbiomed.2017.11.021. Epub 2017 Nov 28. PubMed PMID: 29195834.

4: Piovesan F, Tres GS, Moreira LB, Andrades ME, Lisboa HK, Fuchs SC. Effect of diacerein on renal function and inflammatory cytokines in participants with type 2 diabetes mellitus and chronic kidney disease: A randomized controlled trial. PLoS One. 2017 Oct 19;12(10):e0186554. doi: 10.1371/journal.pone.0186554. eCollection 2017. PubMed PMID: 29049415; PubMed Central PMCID: PMC5648185.

5: Alegría A, Irarrázaval S. Is diacerein an alternative for the treatment of osteoarthritis? Medwave. 2017 Oct 12;17(8):e7041. doi: 10.5867/medwave.2017.08.7041. Spanish, English. PubMed PMID: 29028791.

6: Liu X, Machado GC, Eyles JP, Ravi V, Hunter DJ. Dietary supplements for treating osteoarthritis: a systematic review and meta-analysis. Br J Sports Med. 2018 Feb;52(3):167-175. doi: 10.1136/bjsports-2016-097333. Epub 2017 Oct 10. Review. PubMed PMID: 29018060.

7: Steinecker-Frohnwieser B, Kaltenegger H, Weigl L, Mann A, Kullich W, Leithner A, Lohberger B. Pharmacological treatment with diacerein combined with mechanical stimulation affects the expression of growth factors in human chondrocytes. Biochem Biophys Rep. 2017 Jul 1;11:154-160. doi: 10.1016/j.bbrep.2017.06.006. eCollection 2017 Sep. PubMed PMID: 28955780; PubMed Central PMCID: PMC5614688.

8: Yuan Y, Yang H, Kong L, Li Y, Li P, Zhang H, Ruan J. Interaction between rhein acyl glucuronide and methotrexate based on human organic anion transporters. Chem Biol Interact. 2017 Nov 1;277:79-84. doi: 10.1016/j.cbi.2017.09.001. Epub 2017 Sep 7. PubMed PMID: 28890383.

9: Hermann W, Lambova S, Müller-Ladner U. Current Treatment Options for Osteoarthritis. Curr Rheumatol Rev. 2017 Aug 29. doi: 10.2174/1573397113666170829155149. [Epub ahead of print] PubMed PMID: 28875826.

10: Refaie MMM, El-Hussieny M. Diacerein inhibits Estradiol-benzoate induced cervical hyperkeratosis in female rats. Biomed Pharmacother. 2017 Nov;95:223-229. doi: 10.1016/j.biopha.2017.08.053. Epub 2017 Sep 12. PubMed PMID: 28843910.

11: Cardoso CRL, Leite NC, Carlos FO, Loureiro AA, Viegas BB, Salles GF. Efficacy and Safety of Diacerein in Patients With Inadequately Controlled Type 2 Diabetes: A Randomized Controlled Trial. Diabetes Care. 2017 Oct;40(10):1356-1363. doi: 10.2337/dc17-0374. Epub 2017 Aug 17. PubMed PMID: 28818994.

12: Mâncio RD, Hermes TA, Macedo AB, Mizobuti DS, Rupcic IF, Minatel E. Dystrophic phenotype improvement in the diaphragm muscle of mdx mice by diacerhein. PLoS One. 2017 Aug 7;12(8):e0182449. doi: 10.1371/journal.pone.0182449. eCollection 2017. PubMed PMID: 28787441; PubMed Central PMCID: PMC5546703.

13: Allam AN, Hamdallah SI, Abdallah OY. Chitosan-coated diacerein nanosuspensions as a platform for enhancing bioavailability and lowering side effects: preparation, characterization, and ex vivo/in vivo evaluation. Int J Nanomedicine. 2017 Jul 4;12:4733-4745. doi: 10.2147/IJN.S139706. eCollection 2017. PubMed PMID: 28740381; PubMed Central PMCID: PMC5503500.

14: Hassib ST, Hassan GS, El-Zaher AA, Fouad MA, Taha EA. Quantitative analysis of anti-inflammatory drugs using FTIR-ATR spectrometry. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Nov 5;186:59-65. doi: 10.1016/j.saa.2017.06.002. Epub 2017 Jun 13. PubMed PMID: 28622543.

15: Pavelka K, Bruyère O, Cooper C, Kanis JA, Leeb BF, Maheu E, Martel-Pelletier J, Monfort J, Pelletier JP, Rizzoli R, Reginster JY. Erratum to: Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO. Drugs Aging. 2017 May;34(5):413. doi: 10.1007/s40266-017-0457-7. PubMed PMID: 28349413.

16: Mohan GC, Zhang H, Bao L, Many B, Chan LS. Diacerein inhibits the pro-atherogenic & pro-inflammatory effects of IL-1 on human keratinocytes & endothelial cells. PLoS One. 2017 Mar 21;12(3):e0173981. doi: 10.1371/journal.pone.0173981. eCollection 2017. PubMed PMID: 28323859; PubMed Central PMCID: PMC5360272.

17: Refaie MMM, El-Hussieny M. The role of interleukin-1b and its antagonist (diacerein) in estradiol benzoate-induced endometrial hyperplasia and atypia in female rats. Fundam Clin Pharmacol. 2017 Aug;31(4):438-446. doi: 10.1111/fcp.12285. Epub 2017 Apr 26. PubMed PMID: 28299811.

18: Villar MM, Martínez-Abundis E, Preciado-Márquez RO, González-Ortiz M. Effect of diacerein as an add-on to metformin in patients with type 2 diabetes mellitus and inadequate glycemic control. Arch Endocrinol Metab. 2017 Mar-Apr;61(2):188-192. doi: 10.1590/2359-3997000000242. Epub 2017 Feb 13. PubMed PMID: 28225996.

19: Bharti R, Dey G, Banerjee I, Dey KK, Parida S, Kumar BN, Das CK, Pal I, Mukherjee M, Misra M, Pradhan AK, Emdad L, Das SK, Fisher PB, Mandal M. Somatostatin receptor targeted liposomes with Diacerein inhibit IL-6 for breast cancer therapy. Cancer Lett. 2017 Mar 1;388:292-302. doi: 10.1016/j.canlet.2016.12.021. Epub 2016 Dec 24. PubMed PMID: 28025102.

20: Haseeb MT, Hussain MA, Bashir S, Ashraf MU, Ahmad N. Evaluation of superabsorbent linseed-polysaccharides as a novel stimuli-responsive oral sustained release drug delivery system. Drug Dev Ind Pharm. 2017 Mar;43(3):409-420. doi: 10.1080/03639045.2016.1257017. Epub 2016 Nov 28. PubMed PMID: 27808567.